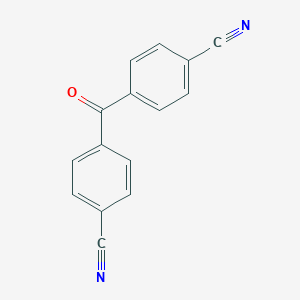
4,4'-Dicyanobenzophenone
概要
説明
4,4'-Dicyanobenzophenone is a chemical compound that is structurally related to benzophenones, which are known for their utility in various chemical applications. While the provided papers do not directly discuss 4,4'-Dicyanobenzophenone, they do provide insights into similar compounds that can help infer its properties and potential reactivity. For instance, the study of 4,4'-diiodobenzophenone provides crystallographic data that could be relevant to understanding the molecular structure of 4,4'-Dicyanobenzophenone, given the similarity in the benzophenone backbone .
Synthesis Analysis
The synthesis of related compounds, such as the 1,2-diselenete mentioned in the first paper, involves the reaction of a phthalonitrile derivative with aluminum chloride in toluene . This suggests that the synthesis of 4,4'-Dicyanobenzophenone could potentially involve similar cyanation reactions where a benzophenone substrate is treated with a cyanating agent to introduce the cyano groups at the para positions of the benzene rings.
Molecular Structure Analysis
The molecular structure of 4,4'-Dicyanobenzophenone can be inferred to some extent from the related compounds. For example, 4,4'-diiodobenzophenone possesses crystallographic two-fold symmetry, which could be a feature shared by 4,4'-Dicyanobenzophenone due to the similarity in their core structures . The presence of cyano groups would likely influence the electronic distribution and could affect the molecular geometry through their electron-withdrawing effects.
Chemical Reactions Analysis
The reactivity of 4,4'-Dicyanobenzophenone can be speculated based on the reactivity of similar compounds. The first paper describes the complexation of a diselenete with tetrakis(triphenylphosphine)palladium, leading to the formation of a dinuclear palladium complex . This indicates that 4,4'-Dicyanobenzophenone could potentially participate in coordination chemistry, forming complexes with transition metals due to the presence of cyano groups that can act as ligands.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,4'-Dicyanobenzophenone are not directly discussed in the provided papers. However, the spectroscopic study of 4,4'-diiodobenzophenone, including its phosphorescence emission spectra, suggests that 4,4'-Dicyanobenzophenone may also exhibit interesting optical properties, which could be explored through similar spectroscopic techniques . The presence of strong electron-withdrawing groups like cyano could also influence its chemical properties, such as acidity, reactivity, and stability.
科学的研究の応用
Synthesis of Macrocyclic and Organophotocatalytic Compounds
4,4'-Dicyanobenzophenone has been utilized in the synthesis of new tetraoxacyclophanes containing benzophenone units, showcasing its role in forming macrocyclic compounds with potential applications in material science and organic chemistry (P. Kuś & P. Jones, 2000). Additionally, its derivatives have shown promise in photocatalytic transformations, particularly in organic reactions, highlighting its potential as a metal-free photocatalyst (T. Shang et al., 2019).
Study of Ion Pairs and Electrochemical Properties
Research on the ion pairs of 4,4'-dicyanobenzophenone ketyl with alkali-metal cations through electron spin resonance and ENDOR investigation elucidates the compound's electrochemical properties and interactions with metals, which could have implications in battery technology and materials science (Mario Barzaghi et al., 1988).
Environmental and Health Impact Studies
Investigations into the transformation products of related benzophenone compounds during chlorination treatment have raised concerns about the formation of potentially harmful disinfection by-products. Such studies are crucial for understanding the environmental and health impacts of chemical compounds used in everyday products (Xuefeng Sun et al., 2019).
Advanced Material Synthesis
4,4'-Dicyanobenzophenone plays a role in the synthesis of novel materials, such as sulfonated poly(ether ether ketone) with high selectivity for fuel cell applications. This demonstrates its utility in the development of new polymers with specific electrical or chemical properties for use in sustainable energy technologies (Hongtao Li et al., 2009).
Safety and Hazards
作用機序
Target of Action
It’s structurally similar compound, 4,4’-dihydroxybenzophenone, has been reported to interact with lanosterol 14-alpha demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
It’s structurally similar compound, 4,4’-dihydroxybenzophenone, is known to interact with its target enzyme, potentially altering its function
Biochemical Pathways
Given its potential interaction with enzymes involved in sterol biosynthesis, it may influence these pathways
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolic transformation, and its eventual elimination
特性
IUPAC Name |
4-(4-cyanobenzoyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N2O/c16-9-11-1-5-13(6-2-11)15(18)14-7-3-12(10-17)4-8-14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOXPTLWNQHMJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443120 | |
| Record name | 4,4'-Dicyanobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dicyanobenzophenone | |
CAS RN |
32446-66-5 | |
| Record name | p,p'-Dicyanobenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032446665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Dicyanobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P,P'-DICYANOBENZOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDF6VS0MD5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Q & A
Q1: What is the structural characterization of 4,4'-dicyanobenzophenone and are there any spectroscopic studies available?
A1: 4,4'-Dicyanobenzophenone (C15H8N2O) has a molecular weight of 232.24 g/mol. [] Spectroscopic studies, including Electron Spin Resonance (ESR) and Electron Nuclear Double Resonance (ENDOR), have been used extensively to investigate the ion pairs formed between 4,4'-dicyanobenzophenone ketyl and various alkali metal cations (Li+, Na+, K+, Cs+). These studies provide valuable insights into the electronic structure and interactions of the radical anion formed upon reduction of 4,4'-dicyanobenzophenone. [, ]
Q2: How does the structure of 4,4'-dicyanobenzophenone affect its electrochemical behavior?
A2: The two cyano groups (-CN) in the 4,4' positions of the benzophenone significantly influence its electrochemical reduction. [] These electron-withdrawing groups make the molecule more susceptible to reduction, leading to a two-step reduction process in solvents like N,N-dimethylformamide. [] The first step involves the formation of a relatively stable anion radical. Interestingly, the presence of hydroxylic additives like water, ethanol, or methanol can impact this reduction process. This is due to hydrogen-bond formation between the additive and the formed anion radical, stabilizing it. []
Q3: Can 4,4'-dicyanobenzophenone be used as a building block for coordination networks?
A3: Yes, 4,4'-dicyanobenzophenone acts as an organic ligand in the construction of coordination networks with silver(I) salts. [] The crystal structure of [Ag·(4,4'-dicyanobenzophenone)·CF3SO3] revealed a triclinic crystal system with the space group P1. [] This highlights the potential of using 4,4'-dicyanobenzophenone in the field of supramolecular chemistry and materials science for the development of novel materials with tailored properties.
Q4: Are there any computational studies investigating 4,4'-dicyanobenzophenone?
A4: Yes, computational chemistry methods, such as McLachlan, INDO, and MINDO/3, have been employed to study 4,4'-dicyanobenzophenone. [] These calculations provide valuable information on molecular orbital energies, electron densities, and hyperfine coupling constants, aiding in the interpretation of experimental spectroscopic data and understanding of the electronic structure of the molecule and its radical anion. []
Q5: Are there any known side reactions associated with 4,4'-dicyanobenzophenone under reducing conditions?
A5: Research indicates that during the alkali metal reduction of 4,4'-dicyanobenzophenone in ethereal solvents containing sodium tetraphenylborate, side reactions can occur alongside the formation of ion pairs and triple ions. [] Specifically, the decomposition of sodium tetraphenylborate is observed, leading to the formation of biphenyl and p-benzosemiquinone. [] The extent of these side reactions appears to be influenced by the nature and position of substituents on the aromatic ring, suggesting a complex interplay between the radical anion and the reaction environment.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


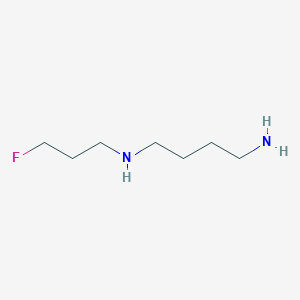
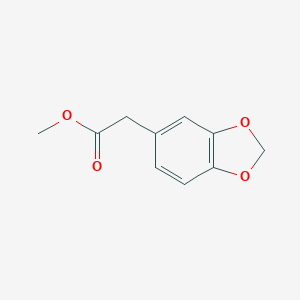



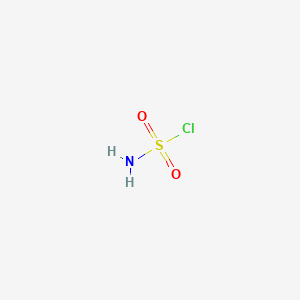


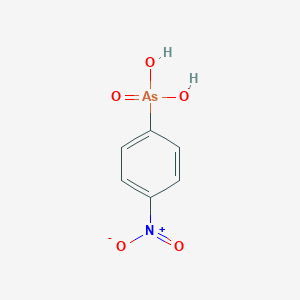

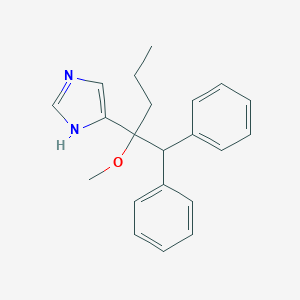

![Methyl 2-[benzyl(phenyl)amino]acetate](/img/structure/B135212.png)
![2-(5-methyl-1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B135213.png)